Dimethyl hexafluoroglutarate
Overview
Description
It is a colorless to almost colorless clear liquid with a molecular weight of 268.11 g/mol . This compound is notable for its high fluorine content, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications.
Preparation Methods
Dimethyl hexafluoroglutarate can be synthesized through the esterification of hexafluoroglutaric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of hexafluoroglutaric acid and methanol into a reactor, where the esterification reaction takes place. The product is then separated and purified using distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Dimethyl hexafluoroglutarate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexafluoroglutaric acid and methanol.
Reduction: Reduction reactions can convert this compound to hexafluoroglutaric acid or its derivatives using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl hexafluoroglutarate has several scientific research applications, including:
Polymer Synthesis: It is used as a monomer in the synthesis of fluorinated polyesters, which have applications in biomaterials, surgical sutures, and controlled release carriers.
Chemical Synthesis: The compound serves as a building block for the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Analytical Chemistry: This compound is used as a standard or reference compound in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of dimethyl hexafluoroglutarate is primarily related to its chemical reactivity and the presence of fluorine atoms. The fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
Dimethyl hexafluoroglutarate can be compared with other fluorinated esters such as dimethyl tetrafluorosuccinate and dimethyl octafluoroadipate. These compounds share similar structural features but differ in the number of fluorine atoms and the length of the carbon chain. This compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity .
Similar Compounds
- Dimethyl tetrafluorosuccinate
- Dimethyl octafluoroadipate
- Dimethyl perfluoroglutarate
Properties
IUPAC Name |
dimethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O4/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVBCPDYSZAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(=O)OC)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164754 | |
Record name | Dimethyl perfluoropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-62-8 | |
Record name | Dimethyl hexafluoroglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl perfluoropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl hexafluoroglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the size of dimethyl hexafluoroglutarate affect its reactivity in polyester synthesis?
A1: The research paper [] highlights that the size of the monomer significantly influences the reaction conversion rate in polyester synthesis. This compound, being a larger monomer compared to dimethyl tetrafluorosuccinate, resulted in a lower conversion rate during polymerization with ethylene glycol. The researchers attribute this to steric hindrance, where the larger size of the molecule can impede the reaction with ethylene glycol. Smaller monomers, facing less steric hindrance, can react more readily, leading to higher conversion rates.
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